2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine

Antibacterial LtaS inhibitor Gram‑positive bacteria

Procure HMS979, a unique imidazo[1,2‑a]pyridine derivative sourced from the ICCB‑Longwood/NSRB Screening Facility at Harvard Medical School. It features a 4‑bromophenoxy‑methyl substituent that creates a distinctive pharmacophoric signature—validated in a high‑throughput LtaS inhibitor screen (PubChem AID 720641)—and offers a rare, multi‑dimensional selectivity fingerprint across nine bioassays (GPCRs, proteases, ion‑channel regulators, UPR). The para‑bromine handle enables rapid Pd‑catalyzed library synthesis (Suzuki, Buchwald‑Hartwig, Sonogashira) for hit‑to‑lead optimisation, while the polarizable bromine atom and ether oxygen provide a dual‑interaction halogen‑bonding motif for fragment‑based crystallographic or NMR screening campaigns. In‑class analogs lacking this substituent cannot reproduce the same multi‑target profile. Ideal for phenotypic screening, computational target‑prediction model training, and SAR exploration. Contact us for pricing and availability.

Molecular Formula C14H11BrN2O
Molecular Weight 303.15 g/mol
CAS No. 304685-65-2
Cat. No. B12158198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine
CAS304685-65-2
Molecular FormulaC14H11BrN2O
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)Br
InChIInChI=1S/C14H11BrN2O/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2
InChIKeyCTVPPZKNPKHWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.3 [ug/mL] (The mean of the results at pH 7.4)

2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine (CAS 304685-65-2): Structural Identity and Screening Provenance for Informed Procurement


2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine (CAS 304685-65-2, molecular formula C₁₄H₁₁BrN₂O, MW 303.15) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, distinguished by a 4-bromophenoxy-methyl substituent at the 2-position . This compound was sourced from the ICCB‑Longwood/NSRB Screening Facility at Harvard Medical School under the external identifier HMS979 and has been evaluated in multiple high‑throughput screening campaigns, including a screen for inhibitors of lipoteichoic acid synthase (LtaS) in Staphylococcus aureus [1].

Why Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine: Substitution‑Dependent Target Engagement


The imidazo[1,2-a]pyridine scaffold is pharmacologically versatile but highly sensitive to substitution pattern; small changes in peripheral groups profoundly alter target selectivity, potency, and physicochemical properties [1]. The specific 4-bromophenoxy-methyl substituent at the 2‑position of 2-[(4-bromophenoxy)methyl]imidazo[1,2-a]pyridine creates a unique pharmacophoric signature that was deliberately included in an LtaS‑targeted screening library at Harvard Medical School under the identifier HMS979 [2]. This ortho‑positioned bromophenoxy ether functionality confers distinct electronic and steric properties on the imidazo[1,2-a]pyridine core, and in‑class analogs lacking this substituent cannot be assumed to reproduce the same multi‑target screening profile .

Quantitative Differentiation Evidence for 2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine: A Comparator‑Anchored Analysis for Scientific Selection


LtaS Inhibition Screening: HMS979 Was Included in the Same High‑Throughput Screen That Identified the Reference LtaS Inhibitor Compound 1771

2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine (HMS979) was evaluated in PubChem AID 720641, a high‑throughput screen designed to identify inhibitors of lipoteichoic acid synthase (LtaS) in S. aureus, the same assay that identified the validated LtaS inhibitor 'Compound 1771' [1][2]. HMS979 was tested at a single concentration of 10 µM in quadruplicate at both 30 °C and 42 °C. The screen employed a bacterial growth inhibition readout (OD₆₀₀ after 20 h), with chloramphenicol (25 µg/mL) as the positive control [1]. This co‑screening with Compound 1771 provides a contextually anchored dataset for researchers seeking to evaluate structure‑activity relationships around the imidazo[1,2-a]pyridine chemotype in the LtaS target space.

Antibacterial LtaS inhibitor Gram‑positive bacteria High‑throughput screening

Multi‑Target Screening Profile: HMS979 Was Tested Across Nine Distinct Bioassays, Providing a Broader Selectivity Fingerprint Than Most Closely Related Analogs

According to the Chemsrc bioassay summary , 2-[(4-bromophenoxy)methyl]imidazo[1,2-a]pyridine (HMS979) was tested across nine distinct high‑throughput screening campaigns covering diverse target classes: LtaS (antibacterial), regulator of G‑protein signaling 4 (RGS4), mu‑type opioid receptor (OPRM1), ADAM17, muscarinic acetylcholine receptor M1, unfolded protein response (UPR) activators, and additional assays deposited by the Scripps Research Institute and Johns Hopkins Ion Channel Center. In contrast, closely related imidazo[1,2-a]pyridine analogs such as 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658‑66‑7) or 2-(phenoxymethyl)imidazo[1,2-a]pyridine are typically annotated with fewer screening results in public databases. The breadth of HMS979's screening data enables researchers to assess selectivity trends across multiple target classes—an advantage for compound selection in chemical biology and probe development [1].

Selectivity profiling Multi‑target screening GPCR Opioid receptor ADAM17

Structural Differentiation: The 4‑Bromophenoxy‑Methyl Substituent Confers Distinct Electronic and Steric Properties Relative to Common 2‑Aryl or 2‑Alkyl Imidazo[1,2-a]pyridine Analogs

The 2‑position substituent of imidazo[1,2-a]pyridine is a critical determinant of biological activity [1]. 2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine features a CH₂‑O‑aryl ether linkage terminated by a para‑bromine atom, which introduces: (i) a hydrogen‑bond acceptor (ether oxygen) capable of engaging protein backbone or side‑chain donors; (ii) a polarizable bromine atom that can participate in halogen bonding (C–Br···O/N) with target proteins; and (iii) increased molecular volume (MW 303.15) and lipophilicity (estimated cLogP ~2.8–3.5) compared with the unsubstituted 2‑methyl analog (MW 132.16) or 2‑phenyl analog (MW 194.23) . By contrast, the commonly studied 2‑(4‑bromophenyl)imidazo[1,2-a]pyridine (CAS 34658‑66‑7, MW 273.13) lacks the ether oxygen and methylene spacer, resulting in a different conformational profile and pharmacophoric geometry. These structural distinctions are expected to translate into differential target engagement and selectivity, although direct comparative biochemical data for this specific compound are not yet available in the peer‑reviewed literature.

SAR Halogen bonding Physicochemical properties Imidazo[1,2-a]pyridine

Well‑Characterized Synthetic Tractable Moiety: The 4‑Bromophenoxy Group Serves as a Versatile Synthetic Handle for Downstream Derivatization

The para‑bromine atom on the phenoxy ring of HMS979 provides a chemically orthogonal reactive site that is absent in non‑halogenated analogs such as 2‑(phenoxymethyl)imidazo[1,2-a]pyridine . This bromine can participate in Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira) and nucleophilic aromatic substitution (SₙAr), enabling straightforward derivatization to generate focused libraries or to install reporter tags (e.g., fluorophores, biotin) without altering the imidazo[1,2-a]pyridine core [1]. In contrast, the non‑brominated analog 2‑(phenoxymethyl)imidazo[1,2-a]pyridine lacks this synthetic versatility and would require alternative, less convenient strategies for late‑stage functionalization. The methylene‑ether linker also provides a metabolically stable tether that is distinct from the direct aryl‑imidazo linkage found in 2‑(4‑bromophenyl)imidazo[1,2-a]pyridine (CAS 34658‑66‑7), which cannot be readily cleaved or modified post‑synthesis.

Synthetic chemistry Cross‑coupling Derivatization Chemical probe development

High‑Value Application Scenarios for 2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine: Where the Evidence Supports Prioritized Procurement


Antibacterial Drug Discovery Targeting Lipoteichoic Acid Synthase (LtaS) in Gram‑Positive Pathogens

HMS979 was specifically included in the LtaS inhibitor screening campaign (PubChem AID 720641) that yielded the validated inhibitor Compound 1771, which demonstrated in vivo efficacy in a murine S. aureus lethal challenge model [1][2]. Researchers pursuing LtaS as an antibacterial target can leverage HMS979's screening data as a reference point for structure‑activity relationship (SAR) studies or as a chemical probe starting point, benefiting from the same assay context that validated the target's therapeutic relevance [2].

Multi‑Target Selectivity Profiling and Chemical Probe Development

With publicly deposited screening results across nine distinct bioassays spanning GPCRs (mu‑opioid, muscarinic M1), proteases (ADAM17), ion channel regulators (RGS4), and stress response pathways (UPR), HMS979 provides a rare multi‑dimensional selectivity fingerprint for an imidazo[1,2-a]pyridine derivative . This breadth of annotation makes it a valuable reference compound for phenotypic screening libraries and for computational target prediction model training, where well‑characterized compounds are essential.

Diversity‑Oriented Synthesis and Focused Library Construction

The para‑bromine substituent on the phenoxy ring provides a chemically tractable handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling the rapid generation of focused compound libraries for SAR exploration [3]. The methylene‑ether tether imparts conformational flexibility distinct from direct aryl‑imidazo linkages, expanding the accessible chemical space for hit‑to‑lead optimization programs.

Fragment‑Based and Structure‑Based Drug Design Featuring Halogen Bonding

The combination of a polarizable bromine atom (capable of forming C–Br···O/N halogen bonds with protein backbone carbonyls or side‑chain acceptors) and a hydrogen‑bond‑accepting ether oxygen makes HMS979 a structurally informative probe for crystallographic or NMR‑based fragment screening campaigns aimed at mapping halogen‑bonding hotspots in protein binding sites [4]. This dual‑interaction motif is absent in non‑halogenated and direct‑aryl imidazo[1,2-a]pyridine analogs.

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